N-(2-Propynyl)-2,4-dinitroaniline chemical structure and properties
N-(2-Propynyl)-2,4-dinitroaniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N-(2-Propynyl)-2,4-dinitroaniline. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of this compound. Due to the limited availability of published experimental data for this specific molecule, this guide combines established knowledge of related compounds, general synthetic methodologies, and predicted properties to offer a thorough profile.
Chemical Structure and Identity
N-(2-Propynyl)-2,4-dinitroaniline is a derivative of 2,4-dinitroaniline, featuring a propargyl group attached to the amine nitrogen. The chemical structure is characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and an N-propargyl amine substituent.
Chemical Structure:
Table 1: Chemical Identity of N-(2-Propynyl)-2,4-dinitroaniline
| Identifier | Value |
| IUPAC Name | N-(prop-2-yn-1-yl)-2,4-dinitroaniline |
| Molecular Formula | C₉H₇N₃O₄ |
| Molecular Weight | 221.17 g/mol |
| Canonical SMILES | C#CCNC1=CC=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
| InChI Key | Not available in searched sources. |
| CAS Number | 35571-70-9 |
Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Comment |
| Melting Point | Data not available for N-(2-Propynyl)-2,4-dinitroaniline. (For reference, the melting point of 2,4-dinitroaniline is 187.5-188 °C) | |
| Boiling Point | Data not available. | |
| Solubility | Expected to have low solubility in water, similar to other dinitroanilines. Soluble in organic solvents like DMF, DMSO, and acetone. | General chemical knowledge. |
| pKa | Data not available. The presence of two electron-withdrawing nitro groups significantly decreases the basicity of the aniline nitrogen. |
Spectral Data
Detailed experimental spectral data for N-(2-Propynyl)-2,4-dinitroaniline is scarce. However, based on the known chemical shifts of similar compounds, the following are the expected NMR spectral characteristics.
Table 3: Predicted NMR Spectral Data for N-(2-Propynyl)-2,4-dinitroaniline
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-3 | ~8.9 | d | Aromatic CH |
| H-5 | ~8.3 | dd | Aromatic CH |
| H-6 | ~7.2 | d | Aromatic CH |
| Methylene (-CH₂-) | ~4.2 | d | Propargyl CH₂ |
| Alkyne (-C≡CH) | ~2.3 | t | Propargyl CH |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | |
| C-1 (C-NH) | ~147 | Aromatic C | |
| C-2 (C-NO₂) | ~137 | Aromatic C | |
| C-3 | ~128 | Aromatic CH | |
| C-4 (C-NO₂) | ~130 | Aromatic C | |
| C-5 | ~122 | Aromatic CH | |
| C-6 | ~115 | Aromatic CH | |
| Methylene (-CH₂) | ~32 | Propargyl CH₂ | |
| Alkyne (-C≡CH) | ~79 | Propargyl C | |
| Alkyne (-C≡CH) | ~73 | Propargyl CH |
Synthesis and Experimental Protocols
The primary method for the synthesis of N-(2-Propynyl)-2,4-dinitroaniline is the nucleophilic aromatic substitution reaction between 2,4-dinitroaniline and a propargyl halide.
General Experimental Protocol: Propargylation of 2,4-Dinitroaniline
A common method for the synthesis of N-(2-propynyl)-2,4-dinitroaniline involves the reaction of 2,4-dinitroaniline with propargyl bromide in the presence of a base.
Reaction:
Materials:
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2,4-Dinitroaniline
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Propargyl bromide
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Potassium carbonate (K₂CO₃)
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Dimethylformamide (DMF)
Procedure:
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To a solution of 2,4-dinitroaniline in dimethylformamide (DMF), add potassium carbonate.
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Slowly add propargyl bromide to the reaction mixture.
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The reaction is typically stirred at room temperature or with gentle heating for several hours.
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The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
This reaction proceeds with a reported yield of 45-60%. The electron-withdrawing nature of the two nitro groups on the aniline ring reduces the nucleophilicity of the amine, which may necessitate slightly harsher reaction conditions compared to the propargylation of more electron-rich anilines.
